![molecular formula C6H16Cl2N2 B1462822 Cyclohexylhydrazine dihydrochloride CAS No. 936338-86-2](/img/structure/B1462822.png)
Cyclohexylhydrazine dihydrochloride
Overview
Description
Cyclohexylhydrazine dihydrochloride, also known as 1-Cyclohexylhydrazine 2HCL, is a chemical compound with the CAS number 936338-86-2 . It has a molecular weight of 187.11 . The compound is a pale-yellow to yellow-brown solid and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of Cyclohexylhydrazine dihydrochloride is C6H14N2.2ClH . The InChI code is 1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H . The compound’s structure includes a cyclohexyl group attached to a hydrazine group, with two hydrochloride ions for charge balance.Physical And Chemical Properties Analysis
Cyclohexylhydrazine dihydrochloride is a pale-yellow to yellow-brown solid . It has a melting point of 110-114°C . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Carbazoles
Cyclohexylhydrazine dihydrochloride is utilized in the synthesis of various substituted carbazoles, demonstrating its applicability in green chemistry. This process involves condensation, cyclization, and dehydrogenation steps under metal-free conditions, using molecular oxygen as an oxidant. Such synthetic routes are valuable in the development of compounds with potential pharmacological activities (Fuhong Xiao et al., 2012).
Development for Pharmaceutical Synthesis
The compound has been part of a mild, high-yielding synthesis process suitable for scaling up, showcasing its role in the preparation of cyclohexylhydrazine derivatives. This synthesis involves multiple chemical steps, including condensation with cyclohexanone, reduction, and derivatization, illustrating its versatility in complex organic syntheses (T. J. Connolly et al., 2000).
Augmentation of GABAergic Neurotransmission
In the field of neuroscience, derivatives of cyclohexylhydrazine have been investigated for their potential in augmenting GABAergic neurotransmission. This research demonstrates the compound's relevance in exploring novel therapeutic approaches for conditions such as epilepsy, highlighting its contribution to anticonvulsant drug development (Laxmi Tripathi & Praveen Kumar, 2013).
Bioorthogonal Chemistry Applications
The cyclohexylhydrazine framework is also a part of bioorthogonal chemistry, particularly in live cell labeling through bioorthogonal tetrazine cycloadditions. This application is critical for in vitro and potentially in vivo pretargeted imaging, offering a pathway for the development of diagnostic and therapeutic agents (N. Devaraj et al., 2008).
Environmental Monitoring
Interestingly, cyclohexylhydrazine derivatives have been employed in the development of biosensors for monitoring hazardous substances like herbicides. Such applications underscore the compound's utility in environmental science and technology, contributing to the detection and analysis of contaminants in agricultural products (H. Karimi-Maleh et al., 2021).
Safety and Hazards
properties
IUPAC Name |
cyclohexylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASMNUIVJWKRRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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